molecular formula C9H9F3S B14777546 Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane

Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane

Cat. No.: B14777546
M. Wt: 206.23 g/mol
InChI Key: OHQQNTRZBKNMCQ-UHFFFAOYSA-N
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Description

Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and a sulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor, such as a phenyl sulfane derivative, using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the phenyl ring, along with the sulfane group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H9F3S

Molecular Weight

206.23 g/mol

IUPAC Name

2-methyl-1-methylsulfanyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H9F3S/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5H,1-2H3

InChI Key

OHQQNTRZBKNMCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1SC)C(F)(F)F

Origin of Product

United States

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